molecular formula C11H15N3O3 B14906572 4-(Isobutylamino)-3-nitrobenzamide

4-(Isobutylamino)-3-nitrobenzamide

Cat. No.: B14906572
M. Wt: 237.25 g/mol
InChI Key: LKIIERYXJNQFMX-UHFFFAOYSA-N
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Description

4-(Isobutylamino)-3-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of an isobutylamino group attached to the benzene ring, along with a nitro group and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isobutylamino)-3-nitrobenzamide typically involves the nitration of aniline derivatives followed by amide formation. One common method involves the following steps:

    Nitration: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3-nitroaniline.

    Amidation: The 3-nitroaniline is then reacted with isobutylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Isobutylamino)-3-nitrobenzamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 4-(Isobutylamino)-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(Isobutylamino)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Isobutylamino)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The isobutylamino group may enhance the compound’s ability to bind to specific enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Isobutylamino)-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    4-(Isobutylamino)-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

Uniqueness

4-(Isobutylamino)-3-nitrobenzamide is unique due to the presence of both the nitro and isobutylamino groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

4-(2-methylpropylamino)-3-nitrobenzamide

InChI

InChI=1S/C11H15N3O3/c1-7(2)6-13-9-4-3-8(11(12)15)5-10(9)14(16)17/h3-5,7,13H,6H2,1-2H3,(H2,12,15)

InChI Key

LKIIERYXJNQFMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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